molecular formula C5H3ClO2S B029374 5-Chlorothiophene-2-carboxylic acid CAS No. 24065-33-6

5-Chlorothiophene-2-carboxylic acid

Cat. No.: B029374
CAS No.: 24065-33-6
M. Wt: 162.59 g/mol
InChI Key: QZLSBOVWPHXCLT-UHFFFAOYSA-N
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Description

5-Chlorothiophene-2-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C5H3ClO2S and its molecular weight is 162.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 14776. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Optoelectronic Devices : Ruthenium complexes synthesized using 5-chlorothiophene-2-carboxylic acid demonstrate excellent stabilities, making them suitable for optoelectronic device fabrication (Swarnalatha, Kamalesu, & Subramanian, 2016).

  • Antitubercular Activity : Novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides show promising antitubercular activity against Mycobacterium tuberculosis with lower cytotoxicity profiles, highlighting its potential in tuberculosis treatment (Marvadi et al., 2020).

  • Spasmolytic Effects : Thiophene-based derivatives of 5-bromothiophene-2-carboxylic acid exhibit potential spasmolytic effects, with good structural and electronic properties (Rasool et al., 2020).

  • Chemical Reactions : 2-chlorothiophene can be converted into dimer type products, yielding various compounds like 4- and 5-(5-chloro-2-thienyl)tetrahydro-2-thiophenones (Sone et al., 1979).

  • Photochemical Arylation : Photochemical arylation of 5-halogenothiophene-2-carboxylic esters yields aryl and heteroaryl derivatives, useful in synthetic chemistry (D’Auria et al., 1989).

  • Liquid-Crystalline Complexes : Novel supramolecular liquid-crystalline complexes derived from 5-n-decylthiophene-2-carboxylic acids demonstrate potential in material science (Tso et al., 1998).

  • Anti-Inflammatory Agents : 5-substituted benzo[b]thiophene derivatives exhibit potent anti-inflammatory activity, suggesting their potential in pharmaceutical applications (Radwan, Shehab, & El-Shenawy, 2009).

  • Synthesis of Arotinolol Hydrochloride : A synthesis method from 5-acetylthiophene-2-carboxylic acid to produce arotinolol hydrochloride highlights its utility in complex organic syntheses (Hongbin et al., 2011).

  • Friedel-Crafts Type Reaction : 2-chlorothiophene easily reacts with active aromatic compounds, yielding various 2-arylthiophenes and 5-chloro-2,2′-bithienyl, useful in chemical synthesis (Sone et al., 1986).

Safety and Hazards

5-Chlorothiophene-2-carboxylic acid may cause skin irritation, allergic skin reaction, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contact with skin and eyes, use personal protective equipment, and ensure adequate ventilation .

Future Directions

5-Chlorothiophene-2-carboxylic acid can be used in the synthesis of rivaroxaban, an oxazolidinone derivative used in the treatment of thromboembolic disorders . It can also be used in the synthesis of 5-chloro-4-nitrothiophene-2-carboxylic acid, which can be used in the synthesis of thieno [2,3- b ] [1,4]thiapezine-5-ones .

Properties

IUPAC Name

5-chlorothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClO2S/c6-4-2-1-3(9-4)5(7)8/h1-2H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZLSBOVWPHXCLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10178800
Record name 2-Thiophenecarboxylic acid, 5-chloro-
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Molecular Weight

162.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24065-33-6
Record name 5-Chloro-2-thiophenecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24065-33-6
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Record name 5-Chloro-2-thiophenecarboxylic acid
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Record name 24065-33-6
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Record name 2-Thiophenecarboxylic acid, 5-chloro-
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Record name 5-CHLOROTHIOPHENE-2-CARBOXYLIC ACID
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Record name 2-Thiophenecarboxylic acid, 5-chloro
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Record name 5-CHLORO-2-THIOPHENECARBOXYLIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 5-chlorothiophene-2-carboxylic acid in the synthesis of Rivaroxaban, and how does this relate to the drug's mechanism of action?

A1: this compound serves as a crucial building block in the synthesis of Rivaroxaban [, ]. It is incorporated into the final drug molecule and contributes to its ability to inhibit factor Xa, a key enzyme in the blood coagulation cascade. While the specific interactions of the this compound moiety with factor Xa are not detailed in these papers, its presence is essential for Rivaroxaban's anticoagulant activity [].

Q2: What are the different synthetic approaches to incorporating this compound into the Rivaroxaban structure?

A2: Several synthetic routes utilize this compound or its derivatives like the acid chloride [] or amide []. One common approach involves reacting it with a chiral building block, often derived from (S)-glycidylphthalimide, (S)-3-aminopropane-1,2-diol, (R)-epichlorohydrin, or (R)-glycidyl butyrate, to construct the oxazolidinone ring system found in Rivaroxaban []. Another approach utilizes a one-pot process where this compound is first converted to a sulfonyl ester intermediate before reaction with another key intermediate to form Rivaroxaban [].

Q3: What spectroscopic data is available for characterizing this compound?

A3: While the provided research excerpts don't delve into the detailed spectroscopic characterization of this compound in isolation, it's important to note that techniques like NMR (Nuclear Magnetic Resonance), FT-IR (Fourier-Transform Infrared Spectroscopy), and HRMS (High-Resolution Mass Spectrometry) are routinely employed to confirm its structure and purity []. These techniques provide information about the compound's molecular structure, functional groups, and molecular weight.

Q4: How does the structure of this compound influence its ability to form cocrystals?

A4: Research shows that this compound can participate in the formation of cocrystals with compounds like 4-amino-5-chloro-2,6-dimethylpyrimidine []. This ability stems from its carboxylic acid group, which can engage in hydrogen bonding interactions with suitable partners. The specific halogen-bonding interactions observed in some cocrystals suggest that the chlorine atom in the 5-position of the thiophene ring also plays a role in determining the crystal packing arrangements [].

Q5: Has this compound been explored in the development of other pharmaceutical compounds besides Rivaroxaban?

A5: Yes, this compound has served as a starting point for the development of other pharmaceutical compounds. For example, SAR107375, a dual thrombin and factor Xa inhibitor, incorporates this moiety []. This highlights the versatility of this compound as a building block for designing molecules with potential therapeutic applications.

Q6: Are there any known degradation products of Rivaroxaban that involve modifications to the this compound portion of the molecule?

A6: Research on the hydrolytic degradation of Rivaroxaban identified this compound (DP-3) itself as a degradation product []. This suggests that cleavage of the amide bond linking the this compound moiety to the rest of the Rivaroxaban molecule can occur under hydrolytic conditions.

Q7: What are the potential implications of identifying this compound as a degradation product of Rivaroxaban?

A7: The identification of this compound as a degradation product is crucial for several reasons. First, it provides insights into the stability profile of Rivaroxaban under different storage conditions. Second, it necessitates the development and validation of analytical methods [] to monitor the levels of this degradation product in drug formulations to ensure both drug efficacy and patient safety. Finally, understanding the degradation pathways of Rivaroxaban can guide the development of more stable formulations or novel analogs with improved stability profiles [].

Q8: Have there been any computational studies investigating the interactions of this compound or its derivatives with biological targets?

A8: While the provided research excerpts do not specifically mention computational studies focusing on this compound, it is worth noting that computational chemistry techniques, including molecular docking and molecular dynamics simulations, are frequently employed in drug discovery []. These methods could potentially be used to investigate the binding modes and interactions of this compound-containing molecules with their targets, providing insights into their structure-activity relationships [] and guiding further optimization efforts.

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